molecular formula C15H29NO6 B11703869 Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate

Cat. No.: B11703869
M. Wt: 319.39 g/mol
InChI Key: RHIBEJHUVMPOSC-UHFFFAOYSA-N
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Description

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate is a chemical compound with the molecular formula C15H29NO6. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure provide multiple coordination sites for metal ions, allowing for the formation of stable chelates. This property is particularly useful in applications such as ion transport, where the compound can facilitate the movement of metal ions across membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate is unique due to the presence of the butyl ester group, which enhances its solubility and allows for additional functionalization. This makes it more versatile in various applications compared to its similar counterparts .

Properties

Molecular Formula

C15H29NO6

Molecular Weight

319.39 g/mol

IUPAC Name

butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate

InChI

InChI=1S/C15H29NO6/c1-2-3-6-22-15(17)16-4-7-18-9-11-20-13-14-21-12-10-19-8-5-16/h2-14H2,1H3

InChI Key

RHIBEJHUVMPOSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1CCOCCOCCOCCOCC1

solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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